molecular formula C5H10IN B3235432 (S)-3-Iodo-1-methyl-pyrrolidine CAS No. 1354010-60-8

(S)-3-Iodo-1-methyl-pyrrolidine

Cat. No. B3235432
CAS RN: 1354010-60-8
M. Wt: 211.04 g/mol
InChI Key: JRYHSOYEKJWMIB-YFKPBYRVSA-N
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Description

(S)-3-Iodo-1-methyl-pyrrolidine, also known as IPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that has been found to exhibit interesting biological properties, making it a promising candidate for use in medicinal chemistry, among other areas.

Mechanism of Action

The exact mechanism of action of (S)-3-Iodo-1-methyl-pyrrolidine is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, this compound has also been found to exhibit a number of other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of drugs and other foreign compounds in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-3-Iodo-1-methyl-pyrrolidine in laboratory experiments is its potent activity and selectivity. This compound has been found to exhibit strong activity against a range of biological targets, making it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving (S)-3-Iodo-1-methyl-pyrrolidine. One promising area of research involves the development of new drugs based on this compound for the treatment of conditions such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there may be potential applications for this compound in other fields, such as materials science or catalysis, that have yet to be explored.

Scientific Research Applications

(S)-3-Iodo-1-methyl-pyrrolidine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound in medicinal chemistry. Studies have shown that this compound exhibits potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs to treat these conditions.

properties

IUPAC Name

(3S)-3-iodo-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYHSOYEKJWMIB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289747
Record name Pyrrolidine, 3-iodo-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354010-60-8
Record name Pyrrolidine, 3-iodo-1-methyl-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354010-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-iodo-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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